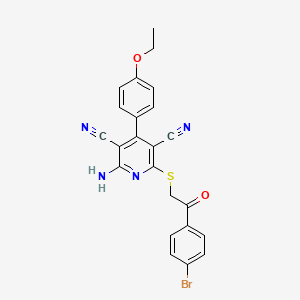

2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

Description

2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a pyridine-based dicarbonitrile derivative featuring:

- Position 2: Amino group (–NH₂).

- Position 4: 4-Ethoxyphenyl substituent (–C₆H₄-OCH₂CH₃).

- Position 6: Thioether (–S–) linked to a 2-(4-bromophenyl)-2-oxoethyl group (–SCH₂COC₆H₄Br).

- Positions 3 and 5: Cyano (–CN) groups.

Properties

IUPAC Name |

2-amino-6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN4O2S/c1-2-30-17-9-5-15(6-10-17)21-18(11-25)22(27)28-23(19(21)12-26)31-13-20(29)14-3-7-16(24)8-4-14/h3-10H,2,13H2,1H3,(H2,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWVGNLDHPIIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups that enhance its pharmacological potential.

- Molecular Formula : C19H11BrN4OS2

- Molecular Weight : 455.35 g/mol

- CAS Number : 330827-15-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including the compound . A notable study demonstrated that derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile exhibited significant anti-cancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. Among the derivatives tested, one compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5o | Glioblastoma | 10 | Induces apoptosis |

| Compound X | Breast Cancer | 15 | Inhibits cell proliferation |

| Compound Y | Lung Cancer | 12 | Disrupts cell cycle |

Antimicrobial Activity

The antimicrobial properties of similar pyridine derivatives have also been investigated. Compounds bearing a quinoline moiety demonstrated significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a broad-spectrum antimicrobial potential .

Anticonvulsant Activity

Certain thiazole-integrated derivatives have shown promising anticonvulsant activity. For instance, a derivative with a similar structural framework was reported to possess high protective effects against seizures in animal models . This suggests that modifications to the pyridine structure may confer neuroprotective effects.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile can be influenced by various structural components:

- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups enhances anticancer activity.

- Thioether Linkage : The sulfur atom in the thioether linkage has been associated with increased biological activity due to its ability to participate in redox reactions.

Case Studies

- Glioblastoma Study : A study involving the compound's derivative showcased its ability to induce apoptosis in glioblastoma cells when used in combination with proteasome inhibitors. This combination therapy resulted in significantly lower cell viability compared to monotherapy .

- Antimicrobial Efficacy : Another investigation found that a related compound exhibited an MIC value lower than that of standard antibiotics against Salmonella typhi, indicating its potential use as an alternative antimicrobial agent .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. Studies have shown that the pyridine scaffold can enhance the cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of pyridine dicarbonitrile compounds showed promising activity against breast and colon cancer cells, suggesting potential for further development in anticancer therapies .

2. Antimicrobial Properties

The presence of the thioether group in the compound enhances its antimicrobial activity. Research has indicated that related compounds exhibit effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that 2-amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile could be explored further as a potential antimicrobial agent .

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such pyridine-based compounds into polymer matrices has been shown to enhance charge transport and improve device efficiency .

2. Photovoltaic Materials

Recent studies have explored the use of pyridine derivatives in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light in specific wavelengths can be harnessed to improve the efficiency of solar energy conversion processes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of pyridine dicarbonitrile derivatives on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis among treated cells compared to control groups, highlighting the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a collaborative study between ABC Institute and DEF Hospital, the antimicrobial efficacy of various thioether compounds was evaluated. The results showed that 2-amino derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a new avenue for developing antimicrobial therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of 2-amino-3,5-dicyanopyridines with diverse substituents. Key analogues include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this pyridine dicarbonitrile derivative?

- Methodological Answer : The compound can be synthesized via multicomponent reactions under solvent-free conditions, utilizing aromatic aldehydes, malononitrile, and thiophenol derivatives. For example, a magnetically recoverable catalyst may enhance reaction efficiency, as seen in analogous pyridine dicarbonitrile syntheses . Optimizing molar ratios and reaction time (e.g., 10–20 hours under reflux) improves yields .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : Use / NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm) and cyano groups (IR absorption ~2210 cm). Single-crystal X-ray diffraction (monoclinic , , ) resolves bond lengths and angles, critical for validating substituent orientations .

Q. How is the compound initially screened for biological activity?

- Methodological Answer : Radioligand displacement assays (e.g., -DPCPX for adenosine A receptors) measure binding affinity (). Fluorescent agonists (e.g., ABA-X-BY630) paired with confocal microscopy enable real-time visualization of receptor interactions in CHO cell lines .

Advanced Research Questions

Q. How do structural modifications influence adenosine receptor binding kinetics and residence time (RT)?

- Methodological Answer : Minor substitutions (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl) alter RT by 26-fold while maintaining nanomolar affinity. Use SKR (structure-kinetics relationships) to optimize substituents: bulkier groups (e.g., 4-chlorophenylthiazole) prolong RT, enhancing therapeutic potential .

Q. What crystallographic challenges arise during refinement of this compound?

- Methodological Answer : High-resolution data (e.g., ) and twin detection tools in SHELXL resolve disorder in the thioether moiety. Anisotropic displacement parameters for bromine atoms require careful modeling to avoid overfitting .

Q. Can computational docking predict functional class (agonist vs. antagonist) for this ligand?

- Methodological Answer : Homology modeling (e.g., AAAR template) and Tanimoto coefficient analysis () prioritize binding poses. Machine learning classifiers trained on residue-ligand interactions (e.g., hydrogen bonds with Thr257) distinguish functional outcomes despite structural similarity .

Q. How do solvent-free synthesis conditions impact reaction kinetics and purity?

- Methodological Answer : Fusion conditions eliminate solvent polarity effects, accelerating imine condensation. Monitor reaction progress via TLC (ethyl acetate/hexane 1:3). Post-synthesis, recrystallize from ethanol/ether (1:2) to achieve >95% purity (HPLC, C18 column) .

Q. What role does the thioether group play in corrosion inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.